
3-Hydroxyisobutyryl CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyisobutyryl CoA involves the enzymatic conversion of 3-hydroxyisobutyric acid with coenzyme A. This reaction is catalyzed by the enzyme this compound hydrolase. The reaction conditions typically require a buffered aqueous solution at a physiological pH, and the presence of magnesium ions to stabilize the enzyme .
Industrial Production Methods: Industrial production of this compound is not widely documented due to its primary role as a metabolic intermediate. it can be produced in vitro using recombinant enzymes in a controlled bioreactor environment. This method ensures high yield and purity of the compound, which is essential for research and industrial applications .
化学反応の分析
Types of Reactions: 3-Hydroxyisobutyryl CoA undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by this compound hydrolase, resulting in the formation of 3-hydroxyisobutyric acid and coenzyme A.
Oxidation: It can be oxidized to form 3-hydroxyisobutyric acid derivatives under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Requires water and the enzyme this compound hydrolase.
Major Products:
科学的研究の応用
Metabolic Research Applications
3-Hydroxyisobutyryl CoA is primarily involved in valine metabolism through the action of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), which catalyzes its conversion to 3-hydroxyisobutyrate. This reaction is crucial for maintaining metabolic homeostasis, particularly in the context of branched-chain amino acid catabolism.
Role in Metabolic Disorders
Deficiencies in HIBCH lead to the accumulation of this compound and associated metabolites, resulting in metabolic disorders such as HIBCH deficiency. This condition has been documented in various case studies, highlighting its clinical implications:
-
Case Study: HIBCH Deficiency
A study reported five patients with developmental delays and seizures due to HIBCH deficiency, characterized by elevated levels of 3-hydroxy-isobutyryl-carnitine and Leigh-like abnormalities. Genetic analysis revealed a novel pathogenic mutation in the HIBCH gene, emphasizing the role of this compound in metabolic dysregulation . -
Clinical Findings
In a Turkish child with HIBCH deficiency, metabolic investigations showed normal ammonia levels but elevated lactate and pyruvate levels. The study underscored the importance of analyzing acylcarnitines to understand the metabolic status of patients .
Clinical Diagnostics
The measurement of this compound and its derivatives is critical in diagnosing metabolic disorders. Elevated levels can indicate specific enzyme deficiencies, guiding clinical management.
Diagnostic Biomarkers
-
Methylmalonic Acidemia
Methylmalonic acidemia is linked to elevated levels of this compound as part of broader metabolic disturbances involving branched-chain amino acids. The association between genetic variants in the HIBCH gene and plasma methylmalonic acid concentrations has been established, aiding diagnostic accuracy . -
Analytical Techniques
Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for selective analysis of organic acids like methylmalonic acid and its isomers, enhancing diagnostic capabilities for related metabolic disorders .
Therapeutic Applications
Recent research has explored the therapeutic potential of targeting valine metabolism through modulation of HIBCH activity.
Cancer Treatment
-
Colorectal Cancer
Studies have shown that high expression levels of HIBCH correlate with poor survival outcomes in colorectal cancer patients. Targeting HIBCH may help reprogram valine metabolism, potentially inhibiting tumor growth and enhancing treatment efficacy . -
Mechanistic Insights
The role of HIBCH in promoting oxidative phosphorylation and tricarboxylic acid cycle metabolism suggests that interventions aimed at modulating its activity could be beneficial in cancer therapy .
Data Table: Key Findings Related to this compound Applications
作用機序
3-Hydroxyisobutyryl CoA exerts its effects primarily through its role in the valine catabolic pathway. It is converted to 3-hydroxyisobutyric acid by the enzyme this compound hydrolase. This conversion is crucial for the subsequent steps in the pathway that lead to the production of energy and other essential metabolites . The molecular targets include enzymes involved in the valine degradation pathway, and the pathways involved are valine, leucine, and isoleucine degradation .
類似化合物との比較
Isobutyryl CoA: Another intermediate in the valine catabolic pathway, but it lacks the hydroxyl group present in 3-Hydroxyisobutyryl CoA.
3-Hydroxybutyryl CoA: Similar in structure but involved in the metabolism of butyrate rather than valine.
Uniqueness: this compound is unique due to its specific role in the valine catabolic pathway and its involvement in metabolic processes related to energy production and metabolic disorders .
特性
CAS番号 |
9025-88-1 |
---|---|
分子式 |
C₂₅H₄₂N₇O₁₈P₃S |
分子量 |
853.62 |
同義語 |
3-Hydroxyisobutyryl Coenzyme A Hydrolase; 3-Hydroxyisobutyryl CoA Hydrolase; 3-Hydroxyisobutyryl Coenzyme A; 3-Hydroxyisobutyryl Coenzyme A Hydrolase; E.C. 3.1.2.4; EC 3.1.2.4; β-Hydroxyisobutyryl-CoA Hydrolase; β-Hydroxyisobutyryl-coenzyme A Hydrola |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。